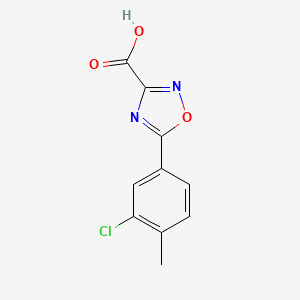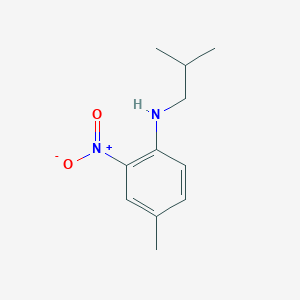
4,5-Difluoro-2-nitromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-2-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-nitromandelic acid typically involves the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the nitration process. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters such as temperature and residence time .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoro-2-nitromandelic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium hydroxide (KOH) or triethylamine (Et3N).
Major Products Formed
Reduction: 4,5-Difluoro-2-aminomandelic acid.
Substitution: Various substituted mandelic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Difluoro-2-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets by altering the electronic properties of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Difluoro-2-nitrobenzoic acid: Similar structure but lacks the mandelic acid core.
4,5-Difluoro-2-aminomandelic acid: A reduction product of 4,5-Difluoro-2-nitromandelic acid.
3,4-Difluoromandelic acid: Similar but with different fluorine atom positions.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a nitro group on the mandelic acid core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H5F2NO5 |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
2-(4,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)6(11(15)16)2-5(4)10/h1-2,7,12H,(H,13,14) |
Clave InChI |
DPVWZIUJVTUTMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)

![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)



![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
